
1-(4-Methylbenzyl)piperazin-2-one
Overview
Description
This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)piperazin-2-one typically involves the reaction of piperazine with 4-methylbenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)piperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methylbenzyl)piperazin-2-one is being investigated for its potential as a therapeutic agent. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that compounds derived from piperazine can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against breast cancer cell lines, enhancing apoptosis through mechanisms involving poly (ADP-ribose) polymerase (PARP) inhibition .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations indicating effective antibacterial properties .
The compound's interaction with biological systems has been a focal point of research:
- Enzyme Inhibition : It has been noted for its ability to act as an enzyme inhibitor, which is crucial in drug development for targeting specific pathways involved in diseases .
- Neuropharmacology : The piperazine moiety is often associated with neuroactive compounds. Derivatives of this compound have been explored for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Industrial Applications
This compound also has potential industrial applications:
- Synthesis of Agrochemicals : Its chemical structure allows it to serve as a building block for the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.
- Material Science : The compound can be utilized in creating polymers and other materials with specific properties tailored for industrial applications.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound derivatives against breast cancer cells. The results indicated significant apoptosis induction and cell cycle arrest at specific concentrations. The following table summarizes key findings from this research:
Compound | IC (µM) | Mechanism of Action |
---|---|---|
This compound | 18 | PARP inhibition |
Olaparib (control) | 10 | PARP inhibition |
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were assessed against various bacterial strains. The results are summarized below:
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 50 | 15 |
Staphylococcus aureus | 30 | 20 |
These studies highlight the compound's potential as a novel therapeutic agent with both anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methylbenzyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(4-Chlorobenzyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Methoxybenzyl)piperazine: Investigated for its potential analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
1-(4-Methylbenzyl)piperazin-2-one is a piperazine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H18N2O and a molecular weight of approximately 218.29 g/mol. The compound features a piperazine ring substituted with a 4-methylbenzyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.
- Target Interactions : The compound has been shown to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, suggesting potential applications in treating neurological disorders.
- Enzyme Inhibition : Studies indicate that it can inhibit the activity of key enzymes such as PARP1, which plays a significant role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Research has demonstrated that this compound can induce cell death in various cancer cell lines, including breast cancer. It has shown significant efficacy in reducing cell viability and enhancing apoptosis markers such as CASPASE 3/7 activity .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 18 | PARP1 inhibition, apoptosis |
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Preliminary studies indicate that it possesses activity against several bacterial strains, making it a candidate for further exploration in infectious disease treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Stability : The compound exhibits stability in human blood under various conditions, which is critical for its potential therapeutic use.
- Bioavailability : Ongoing studies aim to elucidate the bioavailability of the compound when administered via different routes.
Case Studies and Research Findings
Several research studies have highlighted the potential of this compound:
- In Vitro Studies on Cancer Cells : A study published in April 2022 demonstrated that derivatives of piperazine, including this compound, significantly reduced viability in breast cancer cells through PARP1 inhibition .
- Antimicrobial Activity Assessment : Comparative analysis revealed that similar piperazine derivatives exhibited promising antimicrobial effects against strains such as S. enteritidis and P. aeruginosa, suggesting a broad spectrum of activity .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBQNDQVAMMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649957 | |
Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-91-4 | |
Record name | 1-[(4-Methylphenyl)methyl]-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938458-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.